molecular formula C13H14N2 B1331903 Benzyl-pyridin-4-ylmethyl-amine CAS No. 73325-67-4

Benzyl-pyridin-4-ylmethyl-amine

Cat. No.: B1331903
CAS No.: 73325-67-4
M. Wt: 198.26 g/mol
InChI Key: LORNZWHHOVIGHG-UHFFFAOYSA-N
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Description

Benzyl-pyridin-4-ylmethyl-amine, also known as phenyl-N-(4-pyridinylmethyl)methanamine, is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . This compound features a benzyl group attached to a pyridine ring via a methylene bridge, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-pyridin-4-ylmethyl-amine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 4-pyridinemethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol under reflux conditions . Another method involves the reductive amination of 4-pyridinecarboxaldehyde with benzylamine using a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Various substituted this compound derivatives

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Similar structure but lacks the pyridine ring.

    Pyridine: Contains the pyridine ring but lacks the benzyl group.

    4-Pyridinemethanamine: Contains the pyridine ring with a methylene amine group but lacks the benzyl group.

Uniqueness

Benzyl-pyridin-4-ylmethyl-amine is unique due to the presence of both the benzyl and pyridine moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Properties

IUPAC Name

1-phenyl-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNZWHHOVIGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73325-67-4
Record name N-(Phenylmethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73325-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To the imine from pyridine-4-carboxaldehyde and benzylamine (20 g; 0.1 mole) was added phosphorous acid (8.4 g; 0.1 mole) and the mixture heated at 110°-130° for 11/2 hours. After cooling to 90° water (150 ml) was added. The aqueous solution was basified with NaOH and extracted with benzene (3×100 ml). Evaporation of the solvent gave the N-benzyl(4-pyridyl) methylamine 14.9 g (74%). Nmr measurements, 1H and 13C, confirmed the structural assignment.
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